REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]([C:15]([CH3:19])([CH3:18])[CH:16]=[O:17])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.C(=O)(O)[O-].[Na+].[H][H]>[Pd].C(O)C>[OH:8][C:9]1[CH:10]=[C:11]([C:15]([CH3:19])([CH3:18])[CH:16]=[O:17])[CH:12]=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.153 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 38.9 g
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake washed with ethanol
|
Type
|
CUSTOM
|
Details
|
the combined filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
was reduced as above for another 8 hours
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
portion of catalyst was added
|
Type
|
CUSTOM
|
Details
|
the reaction continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography on 500 g
|
Type
|
WASH
|
Details
|
of silica gel eluted with 25% ether-hexane
|
Type
|
CUSTOM
|
Details
|
to yield 14 g
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |